![molecular formula C14H12N2O B1320962 2-(Cyanoacetyl)-1-benzylpyrrole CAS No. 77640-05-2](/img/structure/B1320962.png)
2-(Cyanoacetyl)-1-benzylpyrrole
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Description
2-(Cyanoacetyl)-1-benzylpyrrole (2-CBP) is an organic compound with a unique structure and properties. It is an important intermediate in organic synthesis and has been used as a reagent in various scientific research applications, such as drug design and development. The compound has been extensively studied in recent years due to its potential applications in biochemistry and physiology.
Scientific Research Applications
Synthesis of Biologically Active Compounds
2-(Cyanoacetyl)-1-benzylpyrrole is a type of N-cyanoacetamide derivative, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Formation of Heterocyclic Compounds
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes 2-(Cyanoacetyl)-1-benzylpyrrole a versatile intermediate in the synthesis of a variety of heterocyclic compounds.
Synthesis of Pharmaceuticals
2-(Cyanoacetyl)-1-benzylpyrrole is an important intermediate in the synthesis of pharmaceuticals. The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
Synthesis of Dyes
2-(Cyanoacetyl)-1-benzylpyrrole is also used in the synthesis of dyes. The compound’s ability to form a variety of heterocyclic compounds makes it a valuable component in the creation of different dyes.
Synthesis of Functionalized Pyrazoles
Analytical Chemistry Applications
properties
IUPAC Name |
3-(1-benzylpyrrol-2-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-8-14(17)13-7-4-10-16(13)11-12-5-2-1-3-6-12/h1-7,10H,8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKKMPGGTGOVBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70604650 |
Source
|
Record name | 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77640-05-2 |
Source
|
Record name | 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70604650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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